molecular formula C15H26N2O5S B558158 Boc-Met-Pro-OH CAS No. 116939-85-6

Boc-Met-Pro-OH

Cat. No.: B558158
CAS No.: 116939-85-6
M. Wt: 346.4 g/mol
InChI Key: GYLAFPKEPIVJKM-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Met-Pro-OH, also known as N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl-L-proline, is a compound with the molecular formula C15H26N2O5S and a molecular weight of 346.44 g/mol . It is a dipeptide consisting of methionine and proline, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is commonly used in peptide synthesis and research due to its stability and reactivity.

Safety and Hazards

When handling “Boc-Met-Pro-OH”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental contact, rinse with pure water for at least 15 minutes .

Biochemical Analysis

Biochemical Properties

Boc-Met-Pro-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, including proteases and peptidases, which facilitate the cleavage of peptide bonds. The Boc group protects the amino acids from unwanted reactions during synthesis, ensuring the integrity of the peptide chain. The interaction between this compound and these enzymes is crucial for the controlled synthesis of peptides .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain signaling proteins and transcription factors, leading to changes in gene expression. Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group provides steric hindrance, protecting the amino acids from premature reactions. This protection is removed under acidic conditions, allowing the amino acids to participate in peptide bond formation. This compound can also inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and influencing downstream cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade under extreme temperatures or prolonged exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to synthesize peptides over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and metabolic disturbances. These threshold effects are important for determining the safe and effective dosage range for experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation. It interacts with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. These interactions can affect the levels of metabolites within the cell, influencing overall metabolic flux and cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function, affecting the overall outcome of biochemical reactions .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on cellular activity. The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is crucial for its function, as it ensures that this compound interacts with the appropriate biomolecules to carry out its intended biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Met-Pro-OH is unique due to the presence of both methionine and proline residues, which impart specific structural and functional characteristics to the peptides synthesized using this compound. The combination of these amino acids allows for the study of their individual and combined effects on peptide properties .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAFPKEPIVJKM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474544
Record name Boc-Met-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116939-85-6
Record name Boc-Met-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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